Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C14H16FNO3 . It has an average mass of 265.280 Da and a monoisotopic mass of 265.111420 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Scientific Research Applications
Catalytic Applications and Synthesis Methods
Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate is utilized in the selective aerobic oxidation of allylic and benzylic alcohols, acting as a catalyst in the presence of copper(I) chloride. This process allows for the efficient oxidation of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, demonstrating its potential in organic synthesis and material science (Shen et al., 2012).
Fluorination and Protection Group Chemistry
It serves as a precursor in the development of novel protecting groups for fluorous synthesis. Researchers have explored its derivatives for the protection of carboxylic acids, showcasing the utility of such compounds in facilitating separation processes in organic synthesis (Pardo et al., 2001). Furthermore, its role in the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights its application in fluorination reactions, offering a safer, more stable, and efficient alternative to traditional fluorinating agents (Umemoto et al., 2010).
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound, such as its stability, solubility, and reactivity, can greatly influence its absorption, distribution, metabolism, and excretion (ADME). For example, boronic acids and their esters are only marginally stable in water , which could potentially affect their bioavailability and efficacy.
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Properties
IUPAC Name |
tert-butyl 6-fluoro-3-(hydroxymethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-7,17H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLAJUBVHDBNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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